3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate
Brand Name: Vulcanchem
CAS No.: 958697-63-7
VCID: VC2196784
InChI: InChI=1S/C15H11ClN2O4S/c16-9-14(19)22-11-5-3-4-10(8-11)17-15-12-6-1-2-7-13(12)23(20,21)18-15/h1-8H,9H2,(H,17,18)
SMILES: C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)OC(=O)CCl
Molecular Formula: C15H11ClN2O4S
Molecular Weight: 350.8 g/mol

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate

CAS No.: 958697-63-7

Cat. No.: VC2196784

Molecular Formula: C15H11ClN2O4S

Molecular Weight: 350.8 g/mol

* For research use only. Not for human or veterinary use.

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate - 958697-63-7

Specification

CAS No. 958697-63-7
Molecular Formula C15H11ClN2O4S
Molecular Weight 350.8 g/mol
IUPAC Name [3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 2-chloroacetate
Standard InChI InChI=1S/C15H11ClN2O4S/c16-9-14(19)22-11-5-3-4-10(8-11)17-15-12-6-1-2-7-13(12)23(20,21)18-15/h1-8H,9H2,(H,17,18)
Standard InChI Key BLODBORCWWDPBJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)OC(=O)CCl
Canonical SMILES C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)OC(=O)CCl

Introduction

Chemical Identity and Nomenclature

Primary Identification

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate is an organic compound characterized by its unique structure featuring a benzisothiazol ring system connected to a phenyl group via an amino linkage, with the phenyl bearing a chloroacetate group. The compound is identified in chemical databases and commercial catalogs through several systematic identifiers:

Identifier TypeValue
CAS Registry Number958697-63-7
Molecular FormulaC15H11ClN2O4S
InChI Code1S/C15H11ClN2O4S/c16-9-14(19)22-11-5-3-4-10(8-11)17-15-12-6-1-2-7-13(12)23(20,21)18-15/h1-8H,9H2,(H,17,18)
InChI KeyBLODBORCWWDPBJ-UHFFFAOYSA-N

Synonyms and Alternative Nomenclature

The compound appears in scientific literature and commercial catalogs under several alternative names that reflect its chemical structure:

  • 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl chloroacetate (IUPAC name)

  • 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl 2-chloroacetate

  • 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl 2-chloroethanoate

Physical and Chemical Properties

Structural Features

The compound comprises three key structural components that define its chemical behavior: a 1,2-benzisothiazol core with dioxido modification at positions 1 and 1, an amino linkage connecting this core to a phenyl ring, and a chloroacetate group attached to the phenyl ring. This structural arrangement contributes to its chemical reactivity profile and potential biological interactions.

Molecular Properties

The physical and chemical properties of 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate are summarized in the following table:

PropertyValue
Molecular Weight350.78 g/mol
Physical StateSolid (at standard conditions)
Recommended StorageRefrigerated
Commercial Purity95%
Country of OriginCN (China)
SupplierCatalog NumberPurityAdditional Information
Combi-Blocks, Inc.COMH042362FC95%Storage: Refrigerated
AK Scientific4827CL95%Product availability confirmed
Matrix Scientific101924-856Not specifiedLimited availability information

Supply Chain Considerations

Structural Relationships and Related Compounds

Related Chemical Entities

The compound shares structural similarities with several other chemical entities that have been studied for their biological activities:

  • 2-chloro-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]acetamide (CID: 71607189), which features an acetamide rather than an acetate linkage

  • Various N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs that have demonstrated potent inhibitory activity against ion channels

Structural Classification

The benzisothiazol scaffold present in the compound represents an important heterocyclic system found in various bioactive molecules. The 1,1-dioxido modification of this scaffold creates a sulfonamide-like structural feature that can participate in hydrogen bonding interactions, potentially contributing to biological activity profiles.

Related Compound ClassReported ActivityPotencyReference
N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogsKv1.3 ion channel inhibitionSimilar to PAP-1 (known Kv1.3 inhibitor)
Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogsKv1.3 ion channel inhibitionTwo compounds (13i and 13rr) advanced as potential tool compounds

Analytical Considerations

Identification Methods

The compound can be identified and characterized using standard analytical techniques applicable to organic compounds with similar structural features:

  • Spectroscopic methods:

    • NMR spectroscopy would reveal characteristic signals for aromatic protons, the methylene group in the chloroacetate moiety, and the amino proton

    • IR spectroscopy would show characteristic bands for the sulfone (S=O) stretching vibrations, ester carbonyl, and N-H stretching

    • Mass spectrometry would provide molecular weight confirmation and fragmentation patterns

  • Chromatographic methods:

    • High-performance liquid chromatography (HPLC) for purity determination

    • Thin-layer chromatography (TLC) for reaction monitoring and purification guidance

Research and Development Implications

Future Research Directions

Several promising avenues for further investigation of this compound include:

  • Comprehensive biological activity profiling against a panel of ion channels and other potential targets

  • Structure-activity relationship studies through synthesis and evaluation of structural analogs

  • Detailed mechanistic investigations to understand the potential reactivity of the chloroacetate group with biological nucleophiles

  • Crystallographic studies to determine binding modes with potential protein targets

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